molecular formula C26H31N3O11 B1424946 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate CAS No. 1263044-88-7

2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate

Cat. No.: B1424946
CAS No.: 1263044-88-7
M. Wt: 561.5 g/mol
InChI Key: QDLKNPCHCJFKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate is a useful research compound. Its molecular formula is C26H31N3O11 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The compound interacts with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations . These interactions play a crucial role in the regulation of various biochemical reactions, including signal transduction and ion transport .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to improve monoclonal antibody production in Chinese hamster ovary cells . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits calcium currents mediated by Cav 1.2 (L-type) channels, which is believed to be its primary mechanism of action .

Temporal Effects in Laboratory Settings

Over time, the compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that it has a stable effect on cellular function over time.

Dosage Effects in Animal Models

While specific dosage effects of the compound in animal models have not been extensively studied, related compounds have shown potent anticonvulsant properties and favorable safety profiles in animal seizure models .

Metabolic Pathways

The compound is likely involved in various metabolic pathways due to its interactions with enzymes and cofactors

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O11/c30-21-4-5-22(31)28(21)20-3-1-2-19(18-20)26(35)27-9-11-37-13-15-39-17-16-38-14-12-36-10-8-25(34)40-29-23(32)6-7-24(29)33/h1-5,18H,6-17H2,(H,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKNPCHCJFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 2
Reactant of Route 2
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 3
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 4
Reactant of Route 4
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 5
Reactant of Route 5
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 6
Reactant of Route 6
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate

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